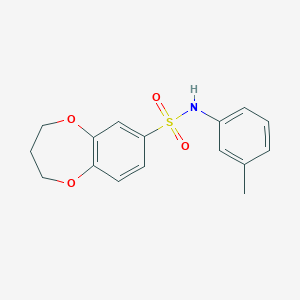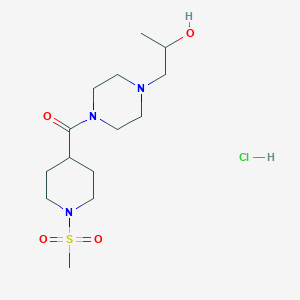![molecular formula C19H17N5O3S2 B2635326 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 300557-82-8](/img/structure/B2635326.png)
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide primarily targets DNA within cancer cells. This compound intercalates into the DNA structure, disrupting the replication and transcription processes essential for cancer cell proliferation . By binding to DNA, this compound inhibits the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By intercalating into DNA, the compound disrupts the normal function of topoisomerases, leading to DNA damage and activation of the DNA damage response pathway . This activation triggers cell cycle arrest and apoptosis, effectively reducing the proliferation of cancer cells.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed into the bloodstream and distributed to various tissues, including tumor sites. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites . The excretion of the compound and its metabolites occurs mainly through the kidneys. These pharmacokinetic properties influence the bioavailability and therapeutic efficacy of the compound.
Result of Action
The molecular and cellular effects of this compound include the induction of DNA damage, cell cycle arrest, and apoptosis . By intercalating into DNA and inhibiting topoisomerase activity, the compound causes significant DNA strand breaks and chromosomal aberrations . These effects lead to the activation of the p53 pathway and other apoptotic signaling cascades, resulting in programmed cell death of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . The stability and efficacy of the compound may vary depending on the pH of the surrounding environment, as extreme pH levels can affect its chemical structure and binding affinity . Additionally, temperature fluctuations can impact the compound’s stability and its interaction with DNA. The presence of other biomolecules, such as proteins and lipids, can also influence the compound’s bioavailability and therapeutic action.
: Source
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as other [1,2,4]triazolo[4,3-a]quinoline derivatives, have been shown to intercalate DNA . This suggests that 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide may interact with DNA or other biomolecules in a similar manner.
Cellular Effects
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound may also have potential anti-cancer properties.
Molecular Mechanism
Similar compounds have been shown to intercalate DNA , suggesting that this compound may exert its effects at the molecular level through interactions with DNA or other biomolecules.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)28-11-18(25)21-13-6-8-14(9-7-13)29(20,26)27/h2-10H,11H2,1H3,(H,21,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWQRAUCWDBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2635243.png)
![N-(5-fluoro-2-methylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2635244.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B2635248.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2635249.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2635254.png)
![N-(2,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2635255.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2635256.png)

![N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2635258.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N-methylbenzamide](/img/structure/B2635262.png)
![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)
